molecular formula C28H29N3O3S B4062905 6-(3-methoxy-4-propoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

6-(3-methoxy-4-propoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B4062905
M. Wt: 487.6 g/mol
InChI Key: JFORIFKKTRKRMS-UHFFFAOYSA-N
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Description

6-(3-methoxy-4-propoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-mercapto-6-(3-methoxy-4-propoxyphenyl)-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide is 487.19296297 g/mol and the complexity rating of the compound is 759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition

Pyrimidine derivatives have been studied extensively for their potential as enzyme inhibitors, particularly targeting dihydrofolic reductase. Research by Baker, Lourens, and Jordaan (1967) highlights the synthesis of pyrimidine compounds with modifications at specific positions to enhance binding to dihydrofolic reductase, aiming to design active-site-directed irreversible inhibitors. These modifications are critical for developing drugs targeting cancer and bacterial infections, showcasing the compound's application in creating more effective therapeutic agents B. R. Baker, G. Lourens, J. Jordaan, 1967.

Anti-Inflammatory and Analgesic Agents

Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from pyrimidine, demonstrating significant anti-inflammatory and analgesic activities. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2), with notable potential as COX-1/COX-2 inhibitors. This research underscores the compound's relevance in developing new therapeutic agents for treating inflammation and pain, highlighting its application in pharmaceutical research A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020.

Molecular Interactions and Structural Analysis

The study of 2-mercapto substituted pyrimidines' acoustical properties by Bodke, Binani, and Joat (2014) in various concentrations and mixtures provides insights into their structural and molecular interactions. This research is vital for understanding the compound's behavior in different environments, contributing to its potential applications in materials science and drug formulation P. S. Bodke, S. Binani, R. V. Joat, 2014.

Synthesis of Heterocyclic Compounds

Bhuva, Gothalia, Singala, Talpara, Faldu, and Shah (2014) explored the Biginelli reaction for synthesizing a series of 2-mercapto-4-(p-aminophenylsulphonylamino)-6-(aryl)-pyrimidine-5-carboxamide derivatives. This research highlights the compound's versatility in synthesizing a wide range of heterocyclic compounds, which are crucial in developing new drugs and materials with specific chemical properties Nayan H. Bhuva et al., 2014.

Properties

IUPAC Name

4-(3-methoxy-4-propoxyphenyl)-N-(4-methylphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-4-16-34-22-15-12-20(17-23(22)33-3)26-24(27(32)29-21-13-10-18(2)11-14-21)25(30-28(35)31-26)19-8-6-5-7-9-19/h5-15,17,26H,4,16H2,1-3H3,(H,29,32)(H2,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFORIFKKTRKRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-methoxy-4-propoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(3-methoxy-4-propoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 3
Reactant of Route 3
6-(3-methoxy-4-propoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 4
6-(3-methoxy-4-propoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
6-(3-methoxy-4-propoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
6-(3-methoxy-4-propoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.